Scentenal

Description

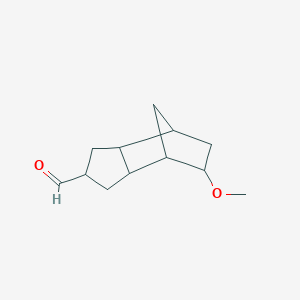

Structure

2D Structure

Properties

IUPAC Name |

8-methoxytricyclo[5.2.1.02,6]decane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-14-12-5-8-4-11(12)10-3-7(6-13)2-9(8)10/h6-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGMZEGKCNHMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CC1C3C2CC(C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052586 | |

| Record name | 5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

86803-90-9 | |

| Record name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86803-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086803909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCENTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUK25Q8UTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Green Chemistry Principles

Methodological Approaches to Scentenal Chemical Synthesis

While specific detailed synthetic routes for this compound are not extensively disclosed in readily available public literature, the general approach involves constructing the complex polycyclic structure and introducing the methoxy (B1213986) and aldehyde functionalities. Chemical synthesis corresponds to the construction of complex chemical compounds from simpler ones. firmenich.com Aldehydes, as a class of compounds, are commonly synthesized through various methods including oxidation of primary alcohols, reduction of carboxylic acids or esters, and formylation reactions. mdpi.com The core structure of this compound, a substituted octahydro-4,7-methano-1H-indene, suggests synthetic strategies likely involving cycloaddition reactions to build the fused ring system, followed by functional group interconversions to install the methoxy group and the carboxaldehyde moiety.

Integration of Green Chemistry Principles in this compound Production

The chemical industry, including the synthesis of fragrance ingredients like this compound, is increasingly adopting the principles of green chemistry to develop more sustainable processes. rsc.orgresearchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances and improve the efficiency of chemical transformations. acs.orgnih.gov

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all atoms from the starting materials into the final desired product, thereby minimizing waste generation. wikipedia.orgjocpr.comskpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. jocpr.comlibretexts.org A higher atom economy indicates a more efficient and environmentally friendly reaction. jocpr.com While specific atom economy data for this compound synthesis routes are not available, the principle guides chemists to design reactions that avoid the formation of large amounts of byproducts. wikipedia.org For complex molecules like this compound, achieving high atom economy often involves careful selection of reaction pathways and reagents.

Catalytic reagents are often superior to stoichiometric reagents in chemical synthesis from a green chemistry perspective because they can facilitate reactions with higher efficiency and selectivity, often under milder conditions, and can be used in smaller amounts, reducing waste. acs.org Catalysis plays a crucial role in many modern synthetic routes, including those for producing fine chemicals and fragrances. researchgate.netacs.org The application of catalysis in this compound synthesis would aim to improve reaction rates, reduce energy consumption, and minimize unwanted side products. synthiaonline.com For example, biocatalysis, utilizing enzymes, offers an environmentally friendly approach for specific transformations, often operating at ambient temperatures and pressures in aqueous media. rsc.orgresearchgate.netacs.orggoogle.com

Comparative Analysis of Synthesis Routes for Olfactory Molecules

The synthesis of olfactory molecules encompasses a wide range of chemical structures and complexities, leading to diverse synthetic strategies. Comparing the synthesis of this compound to other olfactory molecules highlights the specific challenges and approaches involved in creating compounds with complex caged or polycyclic structures and specific functional groups like aldehydes. While some fragrance aldehydes can be synthesized through relatively simple oxidation or reduction reactions, molecules like this compound, with their intricate carbon skeletons, require more elaborate multi-step syntheses. mdpi.com The choice of synthesis route for any olfactory molecule is influenced by factors such as the availability and cost of starting materials, the required purity and yield of the product, and increasingly, the environmental impact of the process, aligning with green chemistry principles. rsc.orgresearchgate.net Novel synthetic strategies, including chemo-enzymatic cascades, are being explored for the production of various fragrance and flavor aldehydes from renewable resources, offering potentially greener alternatives to traditional chemical methods. rsc.orgresearchgate.netgoogle.com

Molecular Structure and Quantitative Structure Odor Relationships Qsor

Structural Elucidation of Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde (Scentenal)

This compound possesses a complex polycyclic structure derived from indene (B144670). ontosight.ai Specifically, it is an octahydro-substituted indene derivative featuring a methano bridge between the 4 and 7 positions, a methoxy (B1213986) group at the 5 position, and an aldehyde functional group at the 2 position. ontosight.ai The "octahydro" prefix indicates that the indene ring system is fully saturated. ontosight.ai

The systematic name for this compound is 8-methoxytricyclo[5.2.1.02,6]decane-4-carbaldehyde. nih.gov Its molecular formula is C₁₂H₁₈O₂ and its molecular weight is approximately 194.27 g/mol . nih.govuni.lufda.gov Structural elucidation techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, are fundamental in determining the precise arrangement of atoms and bonding within complex molecules like this compound. anu.edu.auchemrxiv.orgmeilerlab.org These methods provide detailed information about the connectivity, functional groups, and three-dimensional conformation of the molecule.

Theoretical Frameworks in Structure-Odor Relationships Pertinent to this compound

Several theories attempt to explain how the structure of a molecule translates into an olfactory perception. These theoretical frameworks provide the basis for QSOR studies.

Shape-based theories, such as Amoore's Stereochemical Theory of Odor, propose that odor perception is primarily determined by the size and shape of an odorant molecule and its ability to fit into specific receptor sites in the olfactory epithelium, akin to a lock and key mechanism. leffingwell.commdpi.comchemeurope.com Amoore suggested the existence of primary odors correlated with distinct receptor shapes. leffingwell.commdpi.com While initially proposing a rigid lock-and-key model, later iterations, like the odotope theory or weak-shape theory, suggest that receptors may recognize smaller structural features or fragments of a molecule rather than the entire shape. chemeurope.comresearchgate.netnih.gov The complex, rigid-like structure of this compound, with its defined spatial arrangement due to the polycyclic system and substituents, makes shape a potentially significant factor in its interaction with olfactory receptors.

Vibrational theories of olfaction, first proposed by Dyson and later revitalized by Turin, suggest that the odor character of a molecule is related to its molecular vibrations, particularly in the infrared range. mdpi.comnih.govoola-lab.comhome.blogfrontiersin.org This theory posits that olfactory receptors act as biological spectrometers, detecting the vibrational frequencies of bound odorant molecules. nih.govwikipedia.orgfuturelearn.com Turin's hypothesis specifically suggested a mechanism involving inelastic electron tunneling, where electrons tunnel through the odorant molecule if its vibrational frequency matches an energy difference in the receptor. leffingwell.comnih.govwikipedia.orgnih.gov While controversial and facing challenges, particularly concerning experimental evidence like the perception of deuterated compounds, the vibrational theory offers an alternative perspective to shape-based models. wikipedia.orgfuturelearn.comnih.govalbany.edu

Computational Approaches to this compound QSOR Modeling

Computational methods play a crucial role in analyzing structure-odor relationships and building predictive models. Quantitative Structure-Activity Relationship (QSAR) or QSOR models aim to correlate molecular descriptors with biological activity or, in this case, olfactory perception. researchgate.netnih.gov

Machine learning, particularly the use of graph neural networks (GNNs), has emerged as a powerful tool for predicting odor from molecular structure. arxiv.orgmoderndescartes.comresearch.googleacs.orgyoutube.comarxiv.org Unlike traditional methods that rely on predefined molecular descriptors, GNNs can learn rich, data-driven representations of molecules by treating them as graphs, where atoms are nodes and bonds are edges. research.googleyoutube.com This allows them to capture complex structural information relevant to odor perception. arxiv.orgresearch.google

Research has demonstrated that GNNs can significantly outperform prior methods in predicting odor descriptors. arxiv.orgresearch.google These models can learn embeddings that represent molecules in an "odor space," reflecting the underlying relationship between structure and smell. arxiv.orgmoderndescartes.comyoutube.com While the application of these specific methods directly to this compound is not explicitly detailed in the search results, the general principles of using machine learning and GNNs for odor prediction are highly relevant to studying the QSOR of fragrance molecules like this compound and potentially predicting the odor of novel, structurally similar compounds. acs.org

Development of Generalizable Perceptual Representations from Molecular Structure

Research efforts are underway to develop generalizable perceptual representations of small molecules directly from their molecular structures. This involves understanding how the structural characteristics of a molecule translate into a perceived scent. One approach involves aligning AI systems with human olfactory perception by examining the relationship between molecular structures and odor perception. openreview.net

Machine learning models, including those utilizing deep neural networks and Graph Neural Networks (GNNs), are being explored for predicting olfactory descriptors from molecular structures. acs.orgopenreview.net These models aim to learn representations from chemical structures that align with human olfactory perception. openreview.net While traditional odor descriptors may not fully capture the complexity of odor relationships, pre-trained transformer models have shown the ability to capture aspects of human olfactory perception from chemical structures alone. openreview.net

Combinatorial Aspects of this compound's Olfactory Profile in Relation to its Structure

The olfactory perception of a compound like this compound is not solely determined by its interaction with a single olfactory receptor. Instead, odor perception is initiated through the activation of specific combinations of olfactory receptors (ORs) by a given odorant. nih.govjneurosci.org Humans possess hundreds of different ORs, and the diverse amino acid sequences of these receptors are consistent with their ability to recognize a wide variety of odorants. nih.gov Different odorant molecules, even those with minor structural differences, can cause significant changes in perception due to the combinatorial nature of OR activation. researchgate.net

This compound's olfactory profile is described as a complex aldehyde marine note associated with a watery green floral character and slight mossy undertones. thegoodscentscompany.com This complex perception arises from how the specific structural features of this compound interact with and activate a particular combination of olfactory receptors in the nasal epithelium. The resulting pattern of activated receptors is then transmitted to the brain, contributing to the perceived odor quality. nih.govcambridge.org

In perfumery, this compound's value is often appreciated in combination with other notes, such as green notes, and it can serve as a modifier or enhancer of other ozone marine notes. thegoodscentscompany.com This practical application highlights the combinatorial aspect of its olfactory profile – its full character and impact on a fragrance composition are realized through its interaction with other odorant molecules and how these combinations collectively activate olfactory receptors to create a complex and desirable scent. The ability to discriminate a multitude of odorants is a result of ORs being used in different combinations to detect different odorants. jneurosci.org

Olfactory Receptor Interactions and Signal Transduction

Identification of Human Olfactory Receptors (ORs) Activated by Scentenal

Human olfactory receptors are members of the G protein-coupled receptor (GPCR) superfamily. phypha.irebi.ac.uknih.govberkeley.edumdpi.comresearchgate.netwikipedia.orgwellcomeopenresearch.orggenominfo.orgreactome.orgbmbreports.orgnih.govosaka-u.ac.jpnih.gov The human genome contains approximately 400 functional genes encoding for these receptors, forming the largest multigene family in vertebrates. ebi.ac.ukjneurosci.orgwikipedia.org Identifying the specific ORs activated by individual odorants like this compound is a key area of research.

Screening Methodologies for OR Agonist Identification

Various methodologies are employed to identify which ORs respond to specific odorants. Functional assays are commonly used to monitor receptor activity. google.com These methods often involve expressing ORs in heterologous systems, such as human embryonic kidney 293 (HEK293) cells or Xenopus laevis oocytes. nih.govnih.gov

One approach involves screening a panel of human ORs against a range of odorants with diverse chemical structures. nih.gov Another method utilizes microchamber arrays containing single olfactory epithelium-derived cells, allowing for the isolation of individual olfactory sensory neurons responding to a specific odorant and subsequent identification of the expressed OR gene through single-cell RT-PCR. osaka-u.ac.jp The detection of receptor activation in these assays can be achieved by measuring downstream signaling events, such as changes in intracellular calcium concentration or the production of cyclic AMP (cAMP), often through the use of reporter genes or fluorescence. osaka-u.ac.jpnih.govgoogle.com

Specificity and Tuning of ORs to this compound and Related Odorants

Olfactory receptors generally display affinity for a range of odorant molecules rather than binding to a single, specific ligand. phypha.irwikipedia.org Conversely, a single odorant molecule can bind to and activate multiple ORs with varying affinities. phypha.irebi.ac.ukwikipedia.orgnih.gov This combinatorial activation of different ORs by a single odorant is fundamental to the olfactory system's ability to discriminate between a vast number of smells. phypha.irebi.ac.ukwikipedia.orgnobelprize.org

While some ORs are narrowly tuned, responding to only a few specific odorants, many are broadly tuned, capable of responding to a wider variety of compounds or particular molecular features. nih.govscienceopen.comnih.gov The specificity and sensitivity of an OR to an odorant are influenced by the physicochemical properties of the molecule. phypha.irwikipedia.org Subtle alterations in the molecular structure of an odorant can lead to significant changes in the perceived odor, reflecting the discriminatory power of ORs. nih.gov The precise amino acids within the OR binding site play a crucial role in determining ligand binding specificity. nih.gov

Molecular Binding Mechanisms of this compound to Olfactory Receptors

The interaction between an odorant molecule like this compound and its corresponding olfactory receptor involves molecular binding within a binding pocket of the receptor protein. ebi.ac.uknih.gov Olfactory receptors, as GPCRs, possess a structure typically featuring seven transmembrane domains. phypha.irebi.ac.uknih.gov The binding of the odorant to the receptor is believed to occur within an occluded pocket, with specific contacts between the odorant and the receptor being critical for activation. ebi.ac.uk

Ligand-Receptor Dynamics and Conformational Changes

Ligand binding to a receptor is a dynamic process involving complex transitions. nih.gov Upon binding an odorant molecule, the olfactory receptor undergoes structural changes. phypha.irnih.govwikipedia.orggenominfo.orgnobelprize.org These conformational changes are essential for initiating the intracellular signaling cascade. nih.govgenominfo.orgresearchgate.net While the precise three-dimensional structures of many ORs have not yet been fully determined, studies using techniques like cryo-electron microscopy and molecular dynamics simulations are providing insights into the binding mechanisms and the resulting conformational changes. nih.govgenominfo.org

The binding of an odorant can induce alterations in specific regions of the receptor, such as the extracellular loops, which in turn can trigger the activation of the receptor. nih.gov The dynamics of both the ligand and the receptor contribute to the binding process and the resulting functional outcome. nih.gov

Intracellular Signal Transduction Pathways Initiated by this compound Receptor Activation

Upon activation by an odorant like this compound, olfactory receptors initiate an intracellular signal transduction pathway within the olfactory sensory neuron. frontiersin.orgphypha.irberkeley.edumdpi.comresearchgate.netwellcomeopenresearch.org This process ultimately leads to the generation of an electrical signal that is transmitted to the brain. frontiersin.orgphypha.irnih.govberkeley.eduwellcomeopenresearch.orgnobelprize.org

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Olfactory receptors, being GPCRs, mediate their signaling through the activation of heterotrimeric G proteins. fda.govphypha.irberkeley.edumdpi.comwellcomeopenresearch.orgreactome.orgbmbreports.orgnih.govnih.govnobelprize.orgresearchgate.net In the canonical olfactory signaling pathway, the activated OR couples to an olfactory-specific G protein, Gαolf (or Gs). phypha.irberkeley.edumdpi.comwikipedia.orgreactome.orgbmbreports.org This coupling facilitates the exchange of GDP for GTP on the Gα subunit. reactome.orgbmbreports.org

The GTP-bound Gαolf subunit then dissociates from the Gβγ dimer and activates adenylyl cyclase type III (ACIII). frontiersin.orgphypha.irberkeley.edumdpi.comreactome.orgbmbreports.org ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels. frontiersin.orgphypha.irebi.ac.ukberkeley.edumdpi.comwikipedia.orgreactome.orgbmbreports.orggoogle.comnobelprize.org

The elevated cAMP then binds to cyclic nucleotide-gated (CNG) ion channels located in the olfactory cilia, causing them to open. phypha.irberkeley.edumdpi.combmbreports.orgkoreamed.org This opening allows for an influx of cations, primarily Na⁺ and Ca²⁺, into the olfactory sensory neuron. phypha.irmdpi.comkoreamed.org The influx of positive ions leads to depolarization of the neuron's membrane. phypha.irkoreamed.org In many olfactory systems, this depolarization is further amplified by the opening of Ca²⁺-activated chloride channels, driven by an outward-directed chloride gradient. frontiersin.orgmdpi.comkoreamed.org This sequence of events culminates in the generation of an action potential, transmitting the olfactory signal to the olfactory bulb in the brain. frontiersin.orgphypha.irnih.govberkeley.edubmbreports.orgnobelprize.org

Downstream Cellular Responses in Olfactory Sensory Neurons

Upon this compound binding to a specific olfactory receptor, the activated OR undergoes conformational changes and interacts with an intracellular G protein, specifically GOLF (GNAL) wikipedia.orgwikipedia.org. This interaction triggers the dissociation of the G protein subunits. The activated alpha subunit of GOLF then stimulates adenylyl cyclase type III (ACIII), an enzyme located in the olfactory cilia nih.govwikipedia.orgmdpi.com.

The activation of ACIII leads to a rapid increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orgmdpi.com. cAMP acts as a second messenger in the olfactory signal transduction pathway koreamed.orgwikipedia.org. Elevated cAMP levels directly gate cyclic nucleotide-gated (CNG) ion channels located in the membrane of the olfactory cilia koreamed.orgwikipedia.org.

The opening of CNG channels facilitates an influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the OSN cilia wikipedia.orgnih.gov. This influx of positive ions causes depolarization of the neuron's membrane wikipedia.org. The increase in intracellular calcium concentration is a crucial step, as it subsequently activates calcium-activated chloride channels (CACCs), also known as anoctamin 2 (Ano2) koreamed.orgnih.gov.

In OSNs, the intracellular chloride concentration is relatively high koreamed.org. Therefore, the opening of CACCs results in an efflux of chloride ions (Cl⁻) from the cilia, further contributing to the depolarization of the olfactory sensory neuron koreamed.orgwikipedia.orgnih.gov. This two-step process involving the influx of cations through CNG channels and the efflux of anions through CACCs significantly amplifies the initial signal generated by odorant binding koreamed.orgnih.gov.

The signal transduction cascade can be summarized as follows:

| Step | Event | Key Molecules Involved |

| 1 | Odorant Binding | This compound, Olfactory Receptor (OR) |

| 2 | G Protein Activation | Activated OR, GOLF protein |

| 3 | Adenylyl Cyclase Activation | Activated GOLF, Adenylyl Cyclase Type III (ACIII) |

| 4 | cAMP Production | ACIII, ATP, cAMP |

| 5 | CNG Channel Opening | cAMP, Cyclic Nucleotide-Gated (CNG) Channel |

| 6 | Cation Influx & Depolarization | CNG Channel, Na⁺, Ca²⁺ |

| 7 | CACC Channel Opening | Ca²⁺, Calcium-Activated Chloride Channel (CACC/Ano2) |

| 8 | Anion Efflux & Further Depolarization | CACC, Cl⁻ |

Functional Consequences of this compound-Induced Receptor Activation on Olfactory Sensory Neuron Activity

The depolarization of the olfactory sensory neuron membrane, resulting from the downstream cellular responses triggered by this compound binding, leads to the generation of action potentials koreamed.orgwikipedia.org. These action potentials are electrical signals that propagate along the axon of the OSN towards the olfactory bulb in the brain nih.govfrontiersin.org.

The frequency and pattern of action potentials generated by an OSN are encoded information about the detected odorant nih.gov. A single odorant molecule, like this compound, can activate multiple types of olfactory receptors, and conversely, a single OR can be activated by a range of odorants with varying affinities wikipedia.org. This combinatorial coding scheme allows the olfactory system to detect and discriminate a vast number of different smells wikipedia.orgresearchgate.net.

Research findings indicate that the response kinetics of OSNs, including the generation and termination of action potentials, are crucial for accurate olfactory coding nih.gov. While the initial binding of this compound to its receptor initiates the signal, mechanisms of adaptation are also in place to regulate the neuron's response, particularly during continuous or repetitive stimulation neuro-unige.chnih.gov. Calcium influx through CNG channels plays a role in these adaptation mechanisms, influencing the kinetics of signal termination wikipedia.orgnih.gov.

Detailed research findings on the specific ORs that this compound binds to and the precise binding affinities are areas of ongoing research in olfaction. However, the general principles of olfactory transduction, involving GPCR activation, cAMP signaling, and the opening of CNG and CACC channels, are well-established mechanisms underlying the detection of odorants like this compound by olfactory sensory neurons koreamed.orgwikipedia.orgnih.gov.

Neurobiological Underpinnings of Scentenal Perception

Central Nervous System Processing of Scentenal Olfactory Information

Upon detection by olfactory sensory neurons in the nasal epithelium, the signal initiated by this compound molecules binding to olfactory receptors is transmitted to the central nervous system for processing. smelltaste.org.ukbrainfacts.org

Processing in the Olfactory Bulb

The olfactory bulb, located at the base of the forebrain, is the first relay station for olfactory information. brainfacts.orgwikipedia.org Axons from olfactory receptor neurons project to specific structures within the olfactory bulb called glomeruli. wikipedia.orgnih.gov Within the glomeruli, these axons synapse with the dendrites of mitral cells, which are the principal projection neurons of the olfactory bulb. nih.gov This initial processing in the olfactory bulb involves organizing the signals received from different olfactory receptors. nih.gov Local neuronal circuits within the bulb, including interneurons like periglomerular and granule cells, mediate processes such as lateral inhibition, which helps to sharpen the tuning specificity of the output neurons. wikipedia.orgnih.govnih.gov The olfactory bulb then transmits this processed information to various other brain areas for further analysis. brainfacts.orgwikipedia.org

Cortical Representation in Piriform Cortex and Orbitofrontal Cortex

From the olfactory bulb, olfactory information, including that related to this compound, is primarily transmitted to the piriform cortex, which is considered the main structure of the primary olfactory cortex. harvard.eduresearchgate.net The piriform cortex is crucial for more comprehensive processing and the identification of smells. brainfacts.orgelifesciences.org Studies suggest that the anterior piriform cortex may be specialized for encoding odor identity, while posterior regions are more involved in encoding odor categories and contributing to the hedonic content of a smell. researchgate.net

Following processing in the piriform cortex, olfactory signals are relayed to the orbitofrontal cortex (OFC), considered a secondary olfactory cortex. researchgate.netnih.gov The OFC, located on the underside of the frontal lobe, is important for higher-order olfactory processing, including odor discrimination learning, recognition, and the integration of olfactory information with other sensory modalities. brainfacts.orgunifr.chkenhub.com While there is no obligatory thalamic relay between the olfactory receptors and the primary olfactory cortex, the dorsomedial nucleus of the thalamus does receive input from the piriform cortex and projects to the orbitofrontal neocortex. researchgate.net

Interplay with the Limbic System for Emotional and Memory Responses

The olfactory system has strong and direct connections to the limbic system, a group of brain structures deeply involved in regulating emotions, memory, and behavior. harvard.edusmelltaste.org.ukclevelandclinic.orgwikipedia.org The olfactory bulb sends information to limbic structures such as the amygdala and the hippocampus. wikipedia.orgharvard.edu

The amygdala, an almond-shaped structure within the temporal lobe, plays a central role in processing emotions, particularly fear, and in attaching emotional content to memories. uq.edu.ausimplypsychology.org Its connections with the olfactory system explain why certain smells can trigger strong emotional responses. smelltaste.org.uk

The hippocampus, another key structure in the limbic system, is essential for the formation and retrieval of memories, particularly episodic memories. uq.edu.au The close link between smell and memory, often exemplified by the "Proustian moment," is attributed to the direct pathway olfactory information takes to the hippocampus. harvard.edusmelltaste.org.uk Connections made in the hippocampus help associate memories with various senses, including smell. uq.edu.au This interplay between the olfactory system and the limbic system allows this compound, like other odorants, to potentially evoke specific emotions and memories. harvard.edusmelltaste.org.uk

Neural Encoding of this compound Attributes

The brain encodes the complex attributes of an odorant like this compound through sophisticated neural mechanisms.

Rate, Timing, and Pattern of Action Potentials in Response to this compound

Neural information is transmitted through action potentials, which are rapid changes in the electrical potential across a neuron's membrane. pressbooks.pubwikipedia.orgsavemyexams.comusp.br The properties of these action potentials, including their rate, timing, and pattern, are crucial for encoding sensory information. nih.gov While specific research on the action potential patterns elicited solely by this compound was not found, the general principles of olfactory neural encoding apply. When an odor molecule binds to olfactory receptors, it initiates an electrical signal that is transmitted to the olfactory bulb and then to other brain areas. brainfacts.org The intensity of an odor can influence the strength of the signal sent by receptor cells to the olfactory bulb, which is likely reflected in the firing rate of neurons along the olfactory pathway. smelltaste.org.uk The temporal patterns of neural firing, including synchronized oscillatory discharges among neurons, are also thought to contribute to the integration and processing of olfactory signals in the olfactory cortex. nih.gov

Combinatorial Coding of Olfactory Stimuli

The olfactory system utilizes a combinatorial coding scheme to differentiate between a vast number of odorants. researchgate.netmitre.orgbiorxiv.org Instead of having a unique receptor for each perceivable odor, odorant molecules are recognized by a combination of different olfactory receptors. researchgate.netbiorxiv.org A single odorant can activate multiple types of receptors, and conversely, one receptor can be activated by several different odorants. brainfacts.orgresearchgate.net The specific pattern of activation across the population of olfactory receptors creates a unique "code" for each odorant. researchgate.netresearchgate.net This combinatorial code is then processed in the olfactory bulb and transmitted to higher brain centers, where it is interpreted as a specific smell. researchgate.netbiorxiv.org This mechanism allows the olfactory system to detect and discriminate a myriad of volatile molecules, including this compound, based on the unique combination of receptors they activate and the resulting neural activity patterns. researchgate.netmitre.orgbiorxiv.orgresearchgate.net

Perceptual Dimensions Elicited by this compound

The olfactory perception of a compound like this compound can be described along several perceptual dimensions. While the potential perceptual space for olfaction is theoretically high-dimensional due to the large number of receptor subtypes, studies suggest that the perceptual structure is of much lower dimensionality. weizmann.ac.il Hedonic valence, or pleasantness, is considered a significant dimension in odor quality perception. oup.comresearchgate.net

Characterization of "Marine," "Aldehydic," and "Green Floral" Percepts

This compound is consistently described in the literature with a complex odor profile that includes "marine," "aldehydic," and "green floral" characteristics. firmenich.comperfumersworld.comperfumersapprentice.comthegoodscentscompany.comperfumeextract.co.uk It is often characterized as a complex aldehyde marine note with a watery green floral character and slight mossy undertones. firmenich.comperfumersapprentice.comthegoodscentscompany.comperfumeextract.co.uk Some descriptions also include discrete fruity pear facets and a slightly alcoholic quality. firmenich.com The "marine" aspect is a key descriptor, and this compound is noted as an excellent modifier or enhancer of other ozone marine notes. firmenich.comperfumersworld.comthegoodscentscompany.comperfumeextract.co.uk The aldehydic nature refers to the presence of an aldehyde functional group in the molecule, which contributes to its specific scent profile. The "green floral" note indicates a fresh, green, and somewhat floral scent component. Other reported facets include watery, ozone, and slightly mossy notes. firmenich.comperfumersapprentice.comthegoodscentscompany.comperfumeextract.co.uk

The relative odor impact of this compound has been reported as 100, and its odor life on a smelling strip can extend up to 287 hours. perfumersworld.com

Here is a summary of the reported odor characteristics of this compound:

| Perceptual Dimension | Description |

| Marine | Fresh sea breeze, watery, ozone |

| Aldehydic | Complex aldehyde note |

| Green Floral | Watery green floral character, green |

| Other | Slightly mossy undertones, fruity pear, alcoholic |

Advanced Research Methodologies in Scentenal Studies

Psychophysical Paradigms for Scentenal Perception Assessment

Psychophysical paradigms are fundamental to understanding the relationship between the physical properties of a stimulus (like this compound concentration) and the resulting sensory perception. These methods involve presenting controlled odor stimuli to human subjects and recording their responses.

Odor Detection Threshold Measurement

Determining the odor detection threshold (ODT) is a standard psychophysical technique used to ascertain the lowest concentration of a substance that can be reliably detected by the human olfactory system epo.orggoogleapis.com. For this compound, ODT measurements help establish its potency as an odorant. A lower ODT indicates that the compound is perceivable at very low concentrations. Studies involving this compound have referenced odor detection thresholds as a metric for evaluating its impact and potential use in fragrance formulations epo.orggoogleapis.comgoogle.comgoogleapis.com. For instance, perfume materials, including this compound, can be characterized by their ODT values, with some having ODTs greater than 1.0 parts per billion (ppb), or even higher epo.org. The ODT is typically expressed as the lowest perceivable concentration, often in µg/l googleapis.com.

Electrophysiological and Neuroimaging Techniques for Olfactory Response

To investigate the neural basis of this compound perception, researchers employ electrophysiological and neuroimaging techniques that measure brain activity in response to olfactory stimulation.

Functional Magnetic Resonance Imaging (fMRI) for Brain Activation Mapping

Functional Magnetic Resonance Imaging (fMRI) measures brain activity by detecting changes in blood flow. When applied to olfactory research, fMRI can identify which brain regions are activated when a person is exposed to an odorant like this compound google.com. This provides spatial information about the olfactory network involved in processing the stimulus, including areas in the olfactory cortex and limbic system, which are associated with odor perception and emotional responses. While the search results mention neuroimaging techniques in the context of olfactory response, specific fMRI studies directly investigating this compound were not detailed google.com.

Electroencephalography (EEG) for Temporal Dynamics of Olfactory Processing

Electroencephalography (EEG) measures electrical activity in the brain using electrodes placed on the scalp wordpress.comarchive.orgrsc.orggoogle.com. EEG offers high temporal resolution, making it suitable for studying the rapid changes in brain activity that occur upon odor presentation google.com. Studies have utilized EEG to investigate the effects of odors, including this compound as a component in fragrance mixtures, on brain states such as sleep patterns and mood wordpress.comarchive.orggoogle.com. EEG can measure real-time brain activity and has been used to assess responses to odors, although the human perception of odor is subjective google.com. The Sandman Classifier (SC) value, derived from human EEG activity after inhaling a perfume composition, is an example of how EEG can be used to evaluate the effects of fragrances containing compounds like this compound on sleep quality google.com. This involves measuring EEG activity using standard electrode methods google.com.

Advanced Computational Chemistry and Molecular Modeling for this compound and Analogs

Computational chemistry and molecular modeling play a significant role in studying the behavior of chemical systems at the molecular level amazon.comkallipos.gr. These methods, which include quantum chemistry and molecular mechanics/dynamics, are used to calculate molecular geometries, reactivities, and other properties kallipos.grresearchgate.net. For olfactory molecules like this compound, computational approaches can help predict how a molecule's structure relates to its scent and how it might interact with olfactory receptors arxiv.orgacs.org.

The application of computational chemistry allows for the theoretical study of novel molecules, even those not yet synthesized, provided they are not excessively large researchgate.net. This is particularly valuable in fragrance chemistry for exploring potential new scent molecules arxiv.orgacs.org.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., an olfactory receptor) when bound to each other to form a stable complex mdpi.com. This method helps to understand the binding interactions and predict the binding affinity between a small molecule and a protein mdpi.comnih.govfrontiersin.org.

Molecular dynamics (MD) simulations extend docking studies by simulating the physical movements of atoms and molecules over time mdpi.comnih.govfrontiersin.orgmdpi.com. This provides insights into the dynamic behavior and stability of the ligand-receptor complex, offering a more complete picture of the interaction than static docking alone nih.govfrontiersin.orgmdpi.comrsc.org. MD simulations can reveal information about thermodynamic and dynamic properties and confirm docking results frontiersin.org.

For olfactory research, molecular docking and dynamics simulations can be used to model the interaction between this compound or its analogs and specific olfactory receptors. This can help identify key residues involved in binding and understand the conformational changes that may occur upon ligand binding, potentially leading to receptor activation genominfo.org. Studies on other ligand-receptor systems demonstrate the utility of these techniques in understanding binding mechanisms and identifying potential lead compounds mdpi.comnih.govfrontiersin.orgmdpi.comrsc.org.

De novo design is a computational approach focused on generating novel molecular structures with desired properties from scratch, rather than modifying existing ones arxiv.org. In the context of perfumery, this involves designing molecules predicted to have specific olfactory characteristics arxiv.orgacs.org.

Recent advancements in artificial intelligence, particularly deep generative models and machine learning techniques, are being applied to the de novo design of fragrance molecules arxiv.orgacs.org. These methods can learn the complex relationship between molecular structure and odor perception from large datasets arxiv.orgacs.org. By employing predictive techniques, such as estimating vapor pressure and fragrance notes, the generated molecules can be filtered and optimized to match target olfactory profiles arxiv.org. This approach aims to create innovative and feasible molecules for fragrance creation acs.org.

Development of Olfactory Receptor-Based Biosensors for this compound Detection

The development of olfactory receptor-based biosensors is an active area of research aimed at creating devices that mimic the highly sensitive and selective odor detection capabilities of biological olfactory systems nih.govgoogle.comnih.govresearchgate.netmdpi.com. These biosensors utilize biological materials, particularly olfactory receptors (ORs) or components of the olfactory system, integrated with transducers to convert molecular recognition events into measurable signals, such as electrical or optical signals nih.govnih.govresearchgate.netmdpi.com.

Olfactory receptors, primarily located in the cilia of olfactory sensory neurons, are the key elements responsible for recognizing and discriminating a vast array of volatile organic compounds (odorants) with high sensitivity and specificity nih.govresearchgate.netkomi-hakko.co.jp. A single OR can recognize multiple odorants, and the perception of a specific smell often involves the combinatorial activation of a group of ORs google.comkomi-hakko.co.jp.

Biosensors for odor detection have been developed using various biological components, including isolated olfactory receptor proteins, olfactory sensory neurons, or cells engineered to express specific ORs nih.govnih.govresearchgate.netmdpi.com. These biological sensing elements are coupled with transducers like piezoelectric crystals, microelectrodes, or field-effect transistors nih.govresearchgate.netmdpi.com.

For the detection of specific compounds like this compound, OR-based biosensors could be designed to incorporate the particular olfactory receptor(s) known to bind this compound. While general research on OR-based biosensors is ongoing, the specific application for this compound detection would involve identifying and utilizing the relevant receptor(s) and optimizing the biosensor platform for sensitivity and selectivity to this compound. The goal is to create devices capable of objective, rapid, and potentially on-site detection and quantification of odorants, overcoming some limitations of human olfaction or traditional analytical instruments nih.govmdpi.com.

Scentenal As a Model Compound in Olfactory Research

Utility in Deconstructing the Perception of "Marine" and "Ozone" Notes

Scentenal is instrumental in research focused on the perception of aquatic fragrances, specifically "marine" and "ozone" notes. Its scent is characterized by a complex marine aldehyde quality, with a watery, green, and floral character that evokes the freshness of sea air. firmenich.comperfumeextract.co.ukde-kruiderie.nlperfumersapprentice.com Developed in the wake of Calone®, a pioneering molecule that initiated the marine fragrance trend of the 1990s, this compound offers a more aldehydic and multifaceted profile. firmenich.comde-kruiderie.nl

Its olfactory signature includes facets described as fresh, sea breeze, watery, and ozonic, often with subtle mossy and fruity pear undertones. firmenich.comperfumeextract.co.ukde-kruiderie.nl This intricate profile makes this compound an exemplary molecule for studying how the human brain processes and identifies the abstract concept of "marine" or "watery" scents. hekserij.nl Researchers can use this compound to investigate which specific molecular features and combinations of olfactory receptors are stimulated to produce these specific sensations, providing insight into how non-traditional scent categories are encoded by the olfactory system.

Table 1: Olfactory Profile of this compound

| Descriptor | Description | Source(s) |

|---|---|---|

| Primary Notes | Marine, Aldehydic, Ozonic, Watery, Green | firmenich.comperfumeextract.co.ukde-kruiderie.nlperfumersapprentice.com |

| Secondary Notes | Floral (Rose), Mossy | firmenich.com |

| Subtle Facets | Fruity (Pear), Metallic, Cucumber | scentspiracy.comfirmenich.com |

| Overall Impression | A complex, fresh sea breeze character associated with watery green floralcy. | firmenich.comperfumersworld.com |

Contributions to Understanding Aldehydic Odor Perception and Structure-Activity Relationships

This compound makes significant contributions to the study of aldehydic odor perception and the broader principles of structure-activity relationships (SAR) in olfaction. perfumerflavorist.com As an aldehyde, it belongs to a class of organic compounds containing a carbonyl functional group (C=O). dropofodor.comnih.gov However, its unique polycyclic (specifically, a bicyclic) molecular architecture distinguishes it from simpler linear aldehydes. scentspiracy.com

This distinct structure is directly linked to its olfactory profile and chemical stability. Research into SAR seeks to correlate a molecule's chemical structure with its perceived odor. perfumerflavorist.comnih.gov this compound provides a compelling case study. Its rigid, bicyclic frame, combined with the methoxy (B1213986) and aldehyde functional groups, results in its characteristic marine and ozonic scent, which is markedly different from the fatty or citrusy notes of many linear aldehydes like Decanal (Aldehyde C10) or Undecylic Aldehyde (Aldehyde C11). scentspiracy.comdropofodor.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | scentspiracy.comfirmenich.com |

| CAS Number | 86803-90-9 | firmenich.comperfumersworld.com |

| Molecular Formula | C₁₂H₁₈O₂ | scentree.co |

| Molecular Weight | 194.27 g/mol | scentspiracy.comscentree.co |

| Appearance | Colorless to pale yellow liquid | scentspiracy.comhekserij.nl |

| Odor Strength | High, strong diffuser | scentspiracy.comperfumeextract.co.uk |

| Substantivity on Smelling Strip | ~287 hours | perfumeextract.co.ukperfumersworld.com |

| Flash Point | >100 °C (>212 °F) | scentree.cothegoodscentscompany.com |

Case Study for Investigating Combinatorial Olfactory Coding Mechanisms

The perception of smell is not based on a simple one-to-one relationship between an odorant and a receptor. Instead, the olfactory system uses a combinatorial coding scheme. nih.govresearchmap.jp This principle posits that a single odorant molecule can be recognized by multiple olfactory receptors (ORs), and a single OR can recognize multiple different odorants. nih.gov The brain perceives a distinct odor based on the unique combination—the specific "code"—of activated receptors. researchgate.netbiorxiv.org

This compound, with its exceptionally complex odor profile, serves as an ideal theoretical case study for investigating this mechanism. Its scent is not singular but a blend of marine, aldehydic, green, floral, mossy, and fruity notes. firmenich.com This complexity strongly suggests that the this compound molecule interacts with and activates a diverse combination of olfactory receptors simultaneously. Each facet of its scent profile likely corresponds to its binding with different, specific receptors or receptor combinations. By studying which of the hundreds of human ORs respond to this compound, researchers could map the specific combinatorial code that the brain interprets as "this compound." This would provide a clear example of how a single, defined chemical structure can generate a rich and multifaceted scent perception through the activation of a unique pattern of receptors. nih.gov

Insights into Olfactory "Modifier" and "Enhancer" Roles

In olfactory research and perfumery, some molecules act not only to provide their own distinct scent but also to alter the perception of other scents in a mixture. This compound is a well-documented example of such a molecule, functioning as both an olfactory "modifier" and "enhancer." firmenich.comthegoodscentscompany.com

Multiple sources explicitly state that this compound is an excellent modifier and enhancer of other ozone and marine notes. firmenich.comde-kruiderie.nlthegoodscentscompany.com This means that when added to a composition, even in trace amounts, it can amplify, brighten, or subtly change the character of other aquatic or fresh ingredients. perfumeextract.co.uk For instance, it demonstrates excellent synergy with other green notes and iconic marine ingredients like Calone®, expanding the creative possibilities for aquatic fragrance concepts. scentspiracy.com Its value is appreciated in combination with green notes, sheer florals, and in masculine colognes. firmenich.comthegoodscentscompany.com This behavior provides a valuable model for studying the complex interactions between odorants at the receptor level and during cognitive processing, where the presence of one molecule can modulate the perceived intensity and quality of another.

Future Directions and Emerging Research Avenues

Elucidating the Full Repertoire of Scentenal's Olfactory Receptor Interactions in Vivo

A fundamental future direction involves comprehensively mapping how this compound interacts with the diverse array of olfactory receptors (ORs) in vivo. Humans possess approximately 400 functional ORs, and the perception of any given odorant arises from the combinatorial activation pattern of these receptors. While in vitro studies can provide initial clues, understanding the full repertoire of this compound's interactions in the complex in vivo environment presents a significant challenge. Research in this area would aim to identify precisely which ORs this compound binds to and activates within the olfactory epithelium of a living organism. This requires overcoming challenges in measuring odorant interactions at natural concentrations and linking molecular structure to sensory perception. Future studies could utilize advanced techniques, such as in vivo calcium imaging or electrophysiology, combined with genetic tools, to observe the neural responses of olfactory sensory neurons expressing specific ORs upon this compound exposure. Elucidating this interaction profile is crucial for understanding the molecular basis of this compound's unique scent character.

Targeted Synthesis and Characterization of this compound Analogs for Specific Olfactory Targets

Building upon a clearer understanding of this compound's receptor interactions, a key research avenue lies in the targeted synthesis and characterization of its structural analogs. This approach, common in fragrance chemistry, involves creating molecules with slight modifications to the this compound structure to investigate how these changes impact their olfactory properties and receptor binding profiles. The goal would be to design and synthesize novel compounds that selectively target specific olfactory receptors or elicit modulated olfactory responses compared to this compound. Characterization would involve rigorous olfactory evaluation by trained perfumers or through psychophysical studies with human subjects, correlated with in vitro or in vivo receptor activation assays. This research could lead to the discovery of new fragrance molecules with tailored scent profiles and provide deeper insights into the structure-odor relationships governing the marine/aldehydic scent character associated with this compound.

Advanced Neurobiological Studies on this compound-Induced Olfactory Plasticity and Adaptation

The olfactory system exhibits remarkable plasticity and adaptation, allowing organisms to respond dynamically to a constantly changing olfactory environment. Future research on this compound could delve into how exposure to this specific compound influences these neurobiological processes. Studies could investigate whether prolonged or repeated exposure to this compound leads to adaptation at the level of olfactory sensory neurons, the olfactory bulb, or higher olfactory processing centers. Advanced neurobiological techniques, such as in vivo electrophysiology, optogenetics, or functional imaging, could be employed to monitor neural activity patterns in response to this compound and assess how these patterns change with experience. Understanding this compound-induced plasticity and adaptation could shed light on the mechanisms underlying habituation or enhanced sensitivity to specific odorants and contribute to our broader understanding of olfactory learning and memory.

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Scentenal’s olfactory mechanisms?

- Methodology : Begin by narrowing the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time). For example: “How does this compound’s molecular structure (intervention) influence odorant receptor binding affinity (outcome) in vitro (population) compared to structurally analogous compounds (comparison)?” Ensure clarity by avoiding vague terms and aligning with gaps identified in literature reviews .

Q. What are key considerations for designing controlled experiments on this compound’s stability under varying pH conditions?

- Methodology : Use a factorial design with independent variables (pH levels: 3–9) and dependent variables (degradation rate measured via HPLC). Include negative controls (solvent-only samples) and triplicate trials to minimize variability. Predefine exclusion criteria (e.g., outlier data beyond ±2 SD) .

Q. How to conduct a systematic literature review on this compound’s synthesis pathways?

- Methodology :

- Search Strategy : Use Boolean operators (e.g., “this compound AND (synthesis OR catalytic efficiency)”) across databases (PubMed, Scopus). Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Quality Assessment : Evaluate bias using tools like GRADE for experimental studies .

Q. What descriptive statistical methods are appropriate for preliminary analysis of this compound’s dose-response data?

- Methodology : Calculate mean ± SEM for response thresholds, generate frequency distributions for categorical outcomes (e.g., receptor activation rates), and visualize trends via scatterplots. Use Shapiro-Wilk tests to assess normality before selecting inferential methods .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s receptor binding data across studies?

- Methodology :

- Triangulation : Cross-validate results using multiple techniques (e.g., surface plasmon resonance, molecular docking simulations).

- Contextual Analysis : Compare experimental conditions (e.g., temperature, solvent polarity) and receptor isoforms studied. Apply meta-regression to identify confounding variables .

Q. What advanced statistical models can address non-linear relationships in this compound’s odor intensity perception?

- Methodology : Use generalized additive models (GAMs) or machine learning (random forests) to capture non-linear dose-effects. Validate models via k-fold cross-validation and report adjusted R²/AIC values. Address multicollinearity using variance inflation factors (VIF) .

Q. How to design a replication study for this compound’s enantiomeric selectivity in chiral environments?

- Methodology :

- Power Analysis : Calculate sample size via G*Power (α=0.05, power=0.8) based on effect sizes from prior studies.

- Blinding : Implement double-blind protocols for sample preparation and data collection to reduce experimenter bias .

Q. What ethical protocols apply to human psychophysical studies evaluating this compound’s olfactory thresholds?

- Methodology :

- Informed Consent : Disclose potential risks (e.g., olfactory fatigue) and anonymize participant data.

- IRB Compliance : Submit protocols for review, ensuring alignment with Declaration of Helsinki principles .

Q. How to integrate computational and empirical data for this compound’s structure-activity relationship (SAR) modeling?

- Methodology : Combine quantum mechanical calculations (e.g., DFT for electron density) with empirical binding assays. Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity .

Data Analysis Tables

Guidelines for Reporting Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.